N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine
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Overview
Description
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine is a chemical compound with the molecular formula C18H19N3O3S It is known for its unique structure, which includes a benzoyl group, a glycine moiety, and a phenylethyl group linked through a carbamothioyl bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 2-phenylethyl isothiocyanate to form the intermediate N-(4-aminobenzoyl)-2-phenylethylcarbamothioyl. This intermediate is then reacted with glycine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pH, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced forms with hydrogen atoms added.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzamide): Similar structure but lacks the glycine moiety.
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoic acid): Similar structure but has a carboxylic acid group instead of glycine.
Uniqueness
N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62904-11-4 |
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Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-(2-phenylethylcarbamothioylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19N3O3S/c22-16(23)12-20-17(24)14-6-8-15(9-7-14)21-18(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)(H,22,23)(H2,19,21,25) |
InChI Key |
HBTMHULWDGPSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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